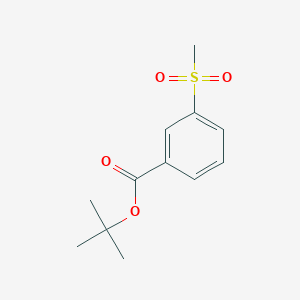

Tert-butyl 3-(methylsulfonyl)benzoate

Description

Tert-butyl 3-(methylsulfonyl)benzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position and a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in prodrug design, where its stability and controlled release properties are advantageous .

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

tert-butyl 3-methylsulfonylbenzoate |

InChI |

InChI=1S/C12H16O4S/c1-12(2,3)16-11(13)9-6-5-7-10(8-9)17(4,14)15/h5-8H,1-4H3 |

InChI Key |

IRAZRISMKZHKIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(methylsulfonyl)benzoate with three analogous compounds, focusing on synthetic routes , physicochemical properties , and functional group effects .

Tert-butyl 3-(((chlorocarbonyl)oxy)methyl)-4-((diethoxyphosphoryl)oxy)benzoate

- Structure : This compound shares the tert-butyl benzoate backbone but includes a chlorocarbonyloxy-methyl group and a diethoxyphosphoryloxy substituent.

- Synthesis : Prepared via nucleophilic substitution and phosphorylation steps, as described in . The ¹H NMR data (δ 7.63, 5.45, 1.59 ppm) confirm the tert-butyl and phosphoryl groups .

- Key Differences :

- The diethoxyphosphoryl group enhances hydrophilicity compared to methylsulfonyl, making it more suitable for aqueous-phase reactions.

- The chlorocarbonyl group introduces higher electrophilicity, increasing reactivity toward nucleophiles.

3-((tert-Butyldimethylsilyl)oxy)benzoic Acid Derivatives

- Structure: These derivatives (e.g., 2-(2-nitrophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate) feature a silyl-protected hydroxyl group and nitroaryl ethers ().

- Synthesis: Silylation with tert-butyldimethylsilyl chloride and subsequent esterification with nitro-phenolic alcohols. IR and NMR confirm the silyl ether and nitro groups .

- Key Differences :

- The silyl ether group provides temporary protection for hydroxyl groups, enabling selective deprotection in multistep syntheses.

- The nitro group offers redox-active properties, absent in methylsulfonyl derivatives.

Tert-butyl 3-(3-hydroxypropyl)benzoate

Research Findings and Limitations

- Synthetic Flexibility : Methylsulfonyl derivatives exhibit superior stability under acidic conditions compared to silyl ethers or phosphorylated analogs, making them ideal for oral drug formulations .

- Solubility Trade-offs : While hydroxypropyl analogs (e.g., tert-butyl 3-(3-hydroxypropyl)benzoate) offer better aqueous solubility, methylsulfonyl derivatives excel in lipid bilayer penetration due to moderate lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.